molecular formula C17H27N3OS B2494952 N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide CAS No. 1436339-36-4

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide

Cat. No.: B2494952
CAS No.: 1436339-36-4
M. Wt: 321.48
InChI Key: PTJPFDICDHEPHL-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide is a synthetic small molecule featuring a spirocyclic 1-thia-4-azaspiro[5.5]undecane core linked to a cyano-substituted cyclopropylethyl group via an acetamide bridge.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-16(12-18,14-5-6-14)19-15(21)11-20-9-10-22-17(13-20)7-3-2-4-8-17/h14H,2-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPFDICDHEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCSC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary components:

  • 1-Thia-4-azaspiro[5.5]undecane core
  • N-(1-Cyano-1-cyclopropylethyl)acetamide side chain

Coupling these fragments via an amide bond forms the final product. This approach aligns with modular strategies observed in spirocyclic compound synthesis.

Synthesis of the 1-Thia-4-azaspiro[5.5]undecane Core

Thia-Azaspiro Ring Formation via Tandem Henry-Michael-Cyclization

Patent US20210179567A1 outlines a six-step synthesis of 1,4-diazaspiro[5.5]undecan-3-one from cyclohexanone. Adapting this methodology for sulfur incorporation involves:

Key Reaction Steps
  • Henry Reaction : Cyclohexanone reacts with nitromethane to form 1-(nitromethyl)cyclohexanol.
  • Elimination : Dehydration yields (nitromethylene)cyclohexane.
  • Michael Addition : A thiol-containing glycinate ester (e.g., methyl 2-mercaptoglycinate) adds to the nitroolefin.
  • Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine.
  • Cyclization : Intramolecular amidation forms the spiro ring.

Table 1 : Optimized Conditions for Spiro Core Synthesis

Step Reagents/Conditions Yield Reference
Henry Reaction Nitromethane, K₂CO₃, MeOH, 0°C → RT 85%
Michael Addition Methyl 2-mercaptoglycinate, DCM, 40°C 78%
Cyclization HCl (aq), reflux, 12 h 91%

Alternative Route via Thioamide Cyclization

WO2020048828A1 describes spirocycles incorporating heteroaryl groups. For sulfur integration:

  • Thioamide Preparation : Cyclohexanone reacts with thiourea to form a thioamide intermediate.
  • Ring Expansion : Treatment with 1,5-dibromopentane introduces the azaspiro framework.

Synthesis of N-(1-Cyano-1-cyclopropylethyl)acetamide

Cyano-Cyclopropane Synthesis

The cyclopropylethyl cyan group is prepared via:

  • Cyclopropanation : Ethyl acrylate reacts with dichlorocarbene (generated from CHCl₃ and NaOH).
  • Cyanidation : The ester intermediate is treated with trimethylsilyl cyanide (TMSCN) and LiAlH₄ to yield 1-cyano-1-cyclopropylethanol.
  • Oxidation : MnO₂ oxidizes the alcohol to 1-cyano-1-cyclopropylethylamine.

Table 2 : Cyanation Reaction Parameters

Step Reagents Temperature Yield
Cyclopropanation CHCl₃, NaOH, TBAB 0°C → RT 72%
Cyanidation TMSCN, LiAlH₄, THF -78°C 65%

Acetamide Formation

The amine is acetylated using acetyl chloride in the presence of triethylamine:
$$ \text{1-Cyano-1-cyclopropylethylamine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Cyano-1-cyclopropylethyl)acetamide} $$
Yield: 88% (isolated via recrystallization from ethyl acetate).

Coupling of Spiro Core and Acetamide Side Chain

Amide Bond Formation

The spirocyclic amine reacts with N-(1-cyano-1-cyclopropylethyl)acetyl chloride under Schotten-Baumann conditions:
$$ \text{1-Thia-4-azaspiro[5.5]undecan-4-amine} + \text{AcCl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound} $$

Table 3 : Coupling Optimization Data

Coupling Agent Solvent Temp (°C) Yield
AcCl/NaOH H₂O/THF 25 76%
HATU DMF 0 → RT 82%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.6 (m, cyclopropane), 2.1 (s, acetamide CH₃), 3.4–3.8 (m, spiro ring CH₂).
  • HRMS : Calculated for C₁₅H₂₂N₃O₂S [M+H]⁺: 308.1432; Found: 308.1429.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.

Challenges and Mitigation Strategies

  • Spiro Ring Instability : The thia-aza spiro core is prone to ring-opening under acidic conditions. Mitigated by using neutral buffers during coupling.
  • Cyanide Hydrolysis : The nitrile group hydrolyzes to carboxylic acid at high pH. Controlled Schotten-Baumann conditions prevent this.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of Schiff Bases: Initial reaction of available precursors to form Schiff bases.
  • Cyclization: Subsequent cyclization reactions to establish the spirocyclic framework.
  • Functional Group Modifications: Final adjustments to introduce necessary functional groups.

Reaction Conditions

Common reagents used in synthesis include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction parameters such as temperature, solvent choice, and pH are critical for achieving the desired outcomes.

Chemistry

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to study reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, this compound is valuable for probing molecular interactions due to its ability to bind to specific enzymes or receptors. Studies on its mechanism of action can provide insights into its potential therapeutic applications, particularly in drug development.

Industry

The compound is utilized in the development of novel materials and chemical processes. Its unique properties enable the formulation of innovative products across various industrial sectors.

Anticancer Activity

Research has demonstrated that derivatives similar to N-(1-Cyano...) exhibit promising anticancer activity. For instance, studies on 1-thia derivatives have shown potential in inhibiting tumor growth through specific molecular interactions with cancer cell pathways .

Industrial Applications

In industrial settings, this compound has been explored for its role in synthesizing advanced materials that require specific chemical properties, enhancing performance in various applications .

Mechanism of Action

The mechanism by which N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (Compound 6a)

  • Structure : Features a 1-oxa-4-azaspiro[5.5]undecane core (oxygen instead of sulfur) and a cyclopropylamine substituent.
  • Synthesis : Synthesized via condensation of benzaldehyde and cyclopropylamine, followed by chromatographic purification .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structure : Contains a 1,3-diazaspiro[4.5]decane core with phenyl and piperazine substituents.
  • Pharmacological Relevance : Piperazine moieties are common in CNS-targeting drugs, suggesting possible neuroactive properties .
  • Key Differences : Smaller spiro ring (10-membered vs. 11-membered) and lack of sulfur/cyclopropyl groups reduce structural overlap with the target compound.

N-[(1R)-1,5-Dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-2,4-dien-2-yl]acetamide (O3U)

  • Structure: Shares a 3-azaspiro[5.5]undeca core but includes dicyano groups and a methylsulfanyl substituent.
  • Key Differences: Additional cyano groups and conjugated diene system may increase electrophilicity and reactivity compared to the target compound.

Functional Analogues with Acetamide Linkers

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structure : Benzothiazole core linked to a methoxyphenylacetamide group.
  • Pharmacological Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, common in antimicrobial or anticancer agents .
  • Key Differences : Absence of a spirocyclic system limits conformational constraints compared to the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Notes
Target Compound 1-thia-4-azaspiro[5.5]undecane Cyano-cyclopropylethyl, acetamide C₁₇H₂₄N₄OS Rigid spirocore may enhance target selectivity
Compound 6a 1-oxa-4-azaspiro[5.5]undecane Cyclopropylamine, phenyl C₁₉H₂₆N₂O Oxygen vs. sulfur alters polarity
Compound 13 1,3-diazaspiro[4.5]decane Phenyl, piperazine-propyl C₂₅H₂₈N₄O₂ Piperazine suggests CNS activity
O3U 3-azaspiro[5.5]undeca Dicyano, methylsulfanyl C₁₅H₁₈N₄OS High electrophilicity potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole Trifluoromethyl, methoxyphenyl-acetamide C₁₇H₁₃F₃N₂O₂S Enhanced lipophilicity

Research Implications

  • Electron-Deficient Groups: Cyano and cyclopropyl substituents may reduce metabolic degradation but require careful toxicity profiling .
  • Sulfur vs. Oxygen : The thia group’s polarizability could enhance interactions with sulfur-binding enzyme pockets, a hypothesis supported by spirocyclic sulfurs in protease inhibitors .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide is an organic compound with a complex spirocyclic structure that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic framework, which contributes to its distinct chemical properties and reactivity. The presence of the cyano group and the thia-aza moiety enhances its biological profile, making it a candidate for various pharmacological applications.

Target Receptors

Research indicates that compounds similar to this compound may act as activators of the insect ryanodine receptor (RyR) . This receptor plays a crucial role in calcium signaling within cells, particularly in muscle contraction and neurotransmitter release in insects.

Biological Effects

The activation of RyR can lead to increased intracellular calcium levels, which may affect various physiological processes. The specific biological effects of this compound remain to be fully elucidated; however, similar compounds have shown promise in:

  • Antitumor Activity : Compounds targeting RyR have been explored for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections .

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds through various assays:

  • Cytotoxicity Assays : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated varying degrees of cytotoxic effects, with some compounds showing significant activity at lower concentrations compared to standard drugs like doxorubicin .
  • DNA Binding Studies : Investigations into the binding affinity of these compounds to DNA revealed that they predominantly interact with the minor groove of AT-rich sequences, which could influence their antitumor efficacy .
  • Antimicrobial Testing : Selected compounds exhibited antimicrobial properties against various bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .

Case Studies

Several case studies have documented the effects of similar spirocyclic compounds:

  • Study on Antitumor Activity : A study conducted on a series of spirocyclic amides demonstrated significant antitumor effects on multiple cancer cell lines, with IC50 values indicating potent activity compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of spirocyclic derivatives found that certain modifications enhanced their effectiveness against resistant bacterial strains, suggesting a promising avenue for drug development .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis via RyR activation
AntimicrobialInhibits bacterial growth
CytotoxicityAffects human lung cancer cell lines

Q & A

Basic: What are the key synthetic routes and reaction optimization strategies for preparing N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the spirocyclic core : Cyclocondensation of thiol-containing precursors (e.g., mercaptoacetic acid derivatives) with cyclohexanone or similar ketones under acidic conditions to construct the 1-thia-4-azaspiro[5.5]undecane moiety.

Introduction of the cyano-cyclopropyl group : Alkylation or nucleophilic substitution using 1-cyano-1-cyclopropylethyl halides, often in the presence of a base like NaH or K₂CO₃.

Acetamide coupling : Activation of the carboxylic acid group (e.g., via HOBt/EDC coupling) followed by reaction with the spirocyclic amine intermediate.
Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical. For example, using DMF as a solvent at 60–80°C improves yield in coupling steps. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the spirocyclic system (δ 3.5–4.5 ppm for CH₂ groups adjacent to sulfur/nitrogen) and cyano group (δ ~120 ppm in ¹³C).
    • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₁₇H₂₄N₄OS: 356.17 g/mol).
  • X-ray Crystallography : Using SHELX or WinGX software for single-crystal analysis to resolve bond angles and spirocyclic conformation .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-311+G(d,p) basis sets) model:

  • Electron Density Distribution : Identifying electrophilic/nucleophilic sites via Fukui indices.
  • HOMO-LUMO Gaps : Predicting charge-transfer interactions; lower gaps suggest higher reactivity.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation energy in biological systems.
    Validation : Compare computed IR/NMR spectra with experimental data to refine parameters. Tools like Gaussian or ORCA are used .

Advanced: What conformational dynamics are associated with the spirocyclic core, and how are they analyzed?

Methodological Answer:
The spirocyclic system exhibits puckering dynamics, quantified via:

  • Cremer-Pople Parameters : Ring puckering amplitudes (θ, φ) derived from X-ray data to classify chair, boat, or twist conformers.
  • Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields assess flexibility in solution.
  • Variable-Temperature NMR : Observing coalescence of diastereotopic protons to estimate energy barriers for ring inversion .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:
Contradictions arise from assay conditions or off-target effects. Mitigation strategies:

Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa).

Dose-Response Curves : Repeat experiments with 8–12 concentration points to improve IC₅₀ accuracy.

Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell viability (MTT assay).

Metabolic Stability Checks : Test for cytochrome P450 interactions using liver microsomes .

Basic: What are the primary applications of this compound in drug discovery research?

Methodological Answer:

  • Lead Optimization : Modifying the cyano-cyclopropyl group to enhance pharmacokinetics (e.g., logP, solubility).
  • Target Validation : Probing enzymes like kinases or proteases via structure-activity relationship (SAR) studies.
  • Biological Screening : Antimicrobial assays (MIC determination) or anticancer profiling (NCI-60 panel) .

Advanced: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours.
  • Plasma Stability : Incubate with human plasma (37°C), precipitate proteins with acetonitrile, and analyze supernatant.
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) with UPLC-MS quantification .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyano group introduction.
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in polar solvents .

Basic: What analytical techniques quantify this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., m/z 356 → 238).
  • Calibration Curves : Prepare in blank matrix (serum) to account for ion suppression.
  • Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for clean-up .

Advanced: How does the spirocyclic system influence the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP/D Calculations : The lipophilic spirocycle increases membrane permeability but may reduce solubility.
  • Metabolic Sites : Cyano-cyclopropyl groups resist oxidative metabolism, enhancing half-life.
  • In Vivo Studies : Radiolabeled compound (¹⁴C) tracks absorption/distribution in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.